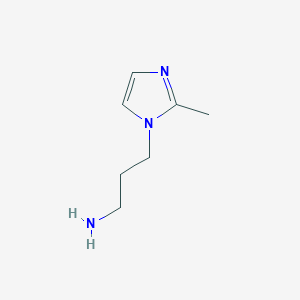
Methyl 1-bromocyclohexanecarboxylate
Overview
Description
Methyl 1-bromocyclohexanecarboxylate (MBCH) is an organic compound that is widely used in organic synthesis as a reagent for the preparation of various compounds. It is also used as a selective reagent for the cleavage of esters, amides, and other functional groups. MBCH has a number of applications in a variety of scientific research fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Antinociceptive Activity
Methyl 1-bromocyclohexanecarboxylate has been used in the synthesis of certain derivatives with antinociceptive activity. For instance, it reacts with zinc and 2-oxochromene or 6-bromo-2-oxochromene-3-carboxylic acids to form derivatives that possess antinociceptive properties (Kirillov et al., 2015).
Reformatsky Synthesis
This compound is involved in Reformatsky synthesis, a notable reaction in organic chemistry. This compound reacts with zinc and cyclohexanecarbonyl chloride, leading to various products depending on the subsequent treatments and reactants. This includes the formation of 16-aryl-15-oxadispiro[5.1.5.3]hexadecane-7,14-diones when reacted with aromatic aldehydes (Kirillov & Shchepin, 2001).
Spiro Compound Synthesis
This compound is also used in the synthesis of spiro compounds. It reacts with zinc and 2-arylmethylideneindan-1,3-diones to yield various spiro compounds, which are important in medicinal chemistry for their potential biological activities (Kirillov & Nikiforova, 2014).
Mechanism of Action
Target of Action
Methyl 1-bromocyclohexanecarboxylate is a chemical compound that primarily interacts with zinc and amides or methylamides of 3-aryl-2-cyanopropenoic acids . These targets play a crucial role in various biochemical reactions, serving as catalysts and reactants.
Mode of Action
The compound reacts with its targets to initiate a series of chemical reactions. Specifically, it reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro . This interaction results in significant changes in the chemical structure and properties of the targets.
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of spiro-3,4-dihydropyran-2-one derivatives and 3-aryl-5-aryl-2-oxaspiro . These pathways are crucial for various biological processes, and their downstream effects can have significant impacts on cellular functions.
Pharmacokinetics
Its molecular weight (22109 Da ) and physical properties (such as boiling point and density ) suggest that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its interactions with its targets and the subsequent changes in the biochemical pathways. For instance, it can yield 5-aryl-1,3-dioxo-2-azaspiro derivatives, which can have various effects on cellular functions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating , suggesting that it should be handled carefully in a controlled environment. Furthermore, it should be used only outdoors or in a well-ventilated area to ensure safety and efficacy.
properties
IUPAC Name |
methyl 1-bromocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRVPVPLQMTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393248 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3196-23-4 | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-bromocyclohexanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B1351546.png)

![(4,6-Dimethyl-2,5-dioxo-hexahydro-imidazo-[4,5-d]imidazol-1-yl)-acetic acid](/img/structure/B1351548.png)
![3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole](/img/structure/B1351549.png)







